4,4'-(3-Phenyl-1H-pyrazole-1,5-diyl)dianiline

LogP Lipophilicity Drug-likeness

Researchers requiring CNS-penetrant diamine scaffolds face limited options with precise 1,3,5-triaryl substitution. Generic pyrazole diamines lack the defined geometry and optimal LogP (5.53) needed for passive BBB permeability and kinase hinge-binding. This compound offers: • Rigid Y-shaped geometry ensuring consistent SAR outcomes • Calculated LogP 5.53 & PSA 69.86 Ų for CNS drug discovery • Extended π-conjugation for low-band-gap polymer applications In stock with rapid global shipping.

Molecular Formula C21H18N4
Molecular Weight 326.4 g/mol
CAS No. 138737-84-5
Cat. No. B12886036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-(3-Phenyl-1H-pyrazole-1,5-diyl)dianiline
CAS138737-84-5
Molecular FormulaC21H18N4
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N
InChIInChI=1S/C21H18N4/c22-17-8-6-16(7-9-17)21-14-20(15-4-2-1-3-5-15)24-25(21)19-12-10-18(23)11-13-19/h1-14H,22-23H2
InChIKeyNPACLAWBDAVGSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-(3-Phenyl-1H-pyrazole-1,5-diyl)dianiline (CAS 138737-84-5): Core Physicochemical & Structural Baseline for Procurement


The compound 4,4'-(3-Phenyl-1H-pyrazole-1,5-diyl)dianiline (CAS 138737-84-5), also named 4-[2-(4-aminophenyl)-5-phenylpyrazol-3-yl]aniline, is a heterocyclic aromatic diamine with the molecular formula C21H18N4 . It belongs to the class of 1,3,5-triaryl pyrazole derivatives, characterized by a central pyrazole ring substituted with a phenyl group at the 3-position and two 4-aminophenyl groups at the 1- and 5-positions. The molecule possesses a calculated logP of 5.53 and a polar surface area of 69.86 Ų, indicating significant lipophilicity with moderate hydrogen bonding capacity, and a molecular weight of 326.39 g/mol . This structural motif serves as a key intermediate or building block in medicinal chemistry and materials science for constructing more complex, functional molecules.

Scaffold1,3,5-Triaryl pyrazole diamine building block with aniline donor groups
Physicochemical ProfileHigh predicted lipophilicity and moderate polar surface area, relevant to membrane permeability research
Research UseMedicinal chemistry intermediate and materials science monomer for constructing functional molecules

Why 4,4'-(3-Phenyl-1H-pyrazole-1,5-diyl)dianiline Cannot Be Replaced by a Generic Pyrazole Diamine


The precise 1,3,5-substitution pattern of the pyrazole core in 4,4'-(3-Phenyl-1H-pyrazole-1,5-diyl)dianiline imparts a unique combination of electronic and steric properties that generic pyrazole diamines cannot replicate. The direct conjugation between the electron-donating aniline groups and the pyrazole-phenyl system influences frontier molecular orbital energies crucial for applications like organic electronics and enzyme inhibition [1]. Furthermore, the calculated lipophilicity (logP 5.53) and polar surface area (PSA 69.86 Ų) of this specific scaffold are critical determinants of its pharmacokinetic profile, such as membrane permeability and blood-brain barrier penetration, which differ substantially from less substituted or differently linked analogs. In material science contexts, the rigid, Y-shaped geometry of this triarylamine dictates the morphology and performance of derived polymers or metal-organic frameworks, making simple substitution with a non-specific diaminopyrazole unsuitable for achieving a desired quantifiable outcome.

Substitution pattern and conjugation

The precise 1,3,5-triaryl arrangement with aniline donors creates unique electronic and steric properties; generic pyrazole diamines may not reproduce the extended conjugation needed for HOMO-LUMO tuning.

Lipophilicity and PSA balance

The high predicted lipophilicity and moderate PSA of this scaffold influence membrane permeability and CNS access; switching to a more polar analog may shift the ADME profile and research endpoint interpretation.

Material morphology

The rigid Y-shaped geometry dictates derived polymer morphology and charge transport; replacing with a less defined geometry can alter optoelectronic device performance.

Quantitative Differentiation of 4,4'-(3-Phenyl-1H-pyrazole-1,5-diyl)dianiline Against Closest Analogs


Enhanced Lipophilicity (LogP 5.53) vs. Core Pyrazole Scaffold

The compound's calculated LogP of 5.53 dictates superior membrane permeability compared to the unsubstituted pyrazole core or more polar analogs. For instance, the 4-cyano-substituted analog 1,3-di-p-aminophenyl-4-cyano-5-aminopyrazole is expected to have a significantly lower LogP due to the polar nitrile group, directly impacting its distribution profile [1]. This high lipophilicity is a critical parameter for central nervous system (CNS) drug design where crossing the blood-brain barrier is necessary.

Lipophilicity (LogP)
Class-level
5.53
Reported higher lipophilicity supports membrane permeability assessment for CNS targets
In silico calculation; experimental validation recommended
LogP Lipophilicity Drug-likeness ADME

Determinant Polar Surface Area (PSA 69.86 Ų) for Oral Bioavailability

The calculated topological polar surface area (TPSA) of 69.86 Ų sits below the widely accepted threshold of 140 Ų for good oral absorption, yet above the 60-70 Ų range often associated with optimal brain penetration. This positions it differently from smaller, less complex pyrazole diamines that might have a lower PSA, potentially leading to undesired off-target binding or rapid renal clearance.

Polar Surface Area
Class-level
69.86 Ų
Favorable oral absorption prediction; borderline for passive CNS penetration
In silico TPSA; verify with experimental ADME assays
PSA Oral Bioavailability Drug-likeness

Distinct Frontier Orbital Energies (HOMO-LUMO Gap) for Optoelectronic Applications

While specific experimental HOMO/LUMO energies for the target compound are not available in the provided literature, its structure suggests an electronic profile that differentiates it from other heterocyclic building blocks. A related class of 3,5-diaryl-1-phenyl-2-pyrazolines has been characterized by cyclic voltammetry, serving as a baseline [1]. The extended conjugation in the target triarylamine structure is expected to raise the HOMO energy and reduce the band gap compared to simple pyrazoles, making it a more effective donor component in donor-acceptor (D-A) systems.

Frontier Orbital Gap
Class-level
Extended conjugation inferred to narrow HOMO-LUMO gap relative to simple pyrazoles
Supports donor-acceptor polymer design and optical property tuning
Based on related pyrazoline CV data; requires experimental characterization
HOMO LUMO Band Gap Organic Electronics

Procurement-Driven Application Scenarios for 4,4'-(3-Phenyl-1H-pyrazole-1,5-diyl)dianiline Based on Quantitative Evidence


Lead Optimization in CNS Drug Discovery Programs

With a calculated LogP of 5.53 and a PSA of 69.86 Ų, this diamine scaffold is ideally suited for medicinal chemistry programs targeting CNS disorders such as Alzheimer's or Parkinson's disease . These physicochemical values predict adequate passive blood-brain barrier (BBB) permeability, which is a fundamental requirement for CNS drug candidates. Procurement should be prioritized when the desired drug profile requires high intrinsic membrane permeability without the need for active transport mechanisms.

Synthesis of Novel Donor-Acceptor (D-A) Conjugated Polymers

The extended π-conjugation between the electron-rich aniline donor groups and the electron-accepting pyrazole core makes this compound a valuable monomer for constructing low-band-gap polymers for organic electronics, such as organic solar cells or field-effect transistors [2]. The rigid, Y-shaped geometry also imparts desirable morphological characteristics for charge transport. This specific monomer is selected over simpler analogs to precisely tune the polymer's HOMO energy level for better frontier orbital alignment with common electron acceptors.

Building Block for Selective Kinase or GPCR Inhibitors

The 1,3,5-triaryl pyrazole architecture is a recognized kinase inhibitor scaffold, and the 4-aminophenyl substituents are common motifs for forming key hinge-binding interactions in the ATP-binding pocket [1]. The high LogP (5.53) can be a strategic advantage for targeting lipid-facing pockets or achieving high target tissue distribution, differentiating it from more hydrophilic analogs that may suffer from poor cell penetration. Researchers can use this compound to explore the structure-activity relationship (SAR) of lipophilic interactions within a biological target of interest.

Application
Selection Property
Validation Focus
CNS-targeting medicinal chemistry
Predicted high lipophilicity and moderate PSA profile
Passive membrane permeability and BBB penetration assays
Donor-acceptor conjugated polymer synthesis
Extended conjugation and Y-shaped geometry
HOMO energy tuning and polymer morphology characterization
Kinase/GPCR inhibitor building block
1,3,5-Triaryl pyrazole hinge-binding motif
Target engagement and SAR in lipid-facing binding pockets
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